![molecular formula C9H12O2 B2446308 7,8-Dihydro-5(6h)-chromanone CAS No. 2126857-59-6](/img/structure/B2446308.png)
7,8-Dihydro-5(6h)-chromanone
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Overview
Description
Synthesis Analysis
A method for the synthesis of a similar compound, “7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno [1,2-b]quinoline-9,11 (6H,10H)-diones”, has been described in the literature . This method involves a one-pot four-component condensation of aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate using tribromomelamine (TBM) as a catalyst . The reaction occurs in ethanol, giving the corresponding products in good to high yields in short times .
Scientific Research Applications
Medicinal Chemistry and Drug Development
7,8-Dihydro-5(6H)-chromanone derivatives have attracted attention due to their potential as antitumor agents . Researchers have designed and synthesized novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds. These compounds were evaluated for their cytotoxicity activity against three cancer cell lines (A549, PC-3, and MCF-7). Some of these derivatives showed moderate cytotoxicity, highlighting their potential as antitumor agents .
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling cascade plays a crucial role in cancer development. Inhibition of this pathway is a promising strategy for cancer treatment. While 7,8-Dihydro-5(6H)-chromanone itself is not a direct inhibitor, its derivatives have been explored for their impact on this pathway. Understanding the structure-activity relationships (SARs) of these derivatives can guide drug development .
One-Pot Synthesis of Indenoquinoline Derivatives
Researchers have developed a mild and efficient one-pot synthesis for 7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-diones. This method involves the condensation of aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate using tribromomelamine as a catalyst. These indenoquinoline derivatives have potential applications in medicinal chemistry .
Heterogeneous Catalysis
7,8-Dihydro-5(6H)-chromanone derivatives have been used in the synthesis of indenoquinoline-9,11(6H,10H)-diones. A simple method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate in the presence of heterogeneous CuO supported on zeolite-Y. These derivatives exhibit interesting structural features and may find applications beyond medicinal chemistry .
Mechanism of Action
Target of Action
Related compounds such as 4-morpholino-7,8-dihydro-5h-thiopyrano [4,3-d]pyrimidine derivatives have been shown to have cytotoxic activity against cancer cell lines
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the pi3k/akt/mtor pathway, which is frequently activated in different types of cancer . This pathway is involved in cell growth, proliferation, and survival, and its inhibition can lead to the suppression of cancer development .
Biochemical Pathways
Related compounds have been found to affect the pi3k/akt/mtor signaling cascade . This pathway is crucial for cell survival and growth, and its inhibition can lead to the suppression of cancer development .
Result of Action
Related compounds have shown moderate cytotoxic activity against cancer cell lines
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
2,3,4,6,7,8-hexahydrochromen-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXNEYUYKMHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCCO2)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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